![molecular formula C9H19N3O2 B2921972 tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate CAS No. 1330276-33-9](/img/structure/B2921972.png)
tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate
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Overview
Description
“tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate” is a chemical compound with the molecular formula C9H19N3O2 . It is also known as "tert-Butyl (1-amino-1-imino-2-methylpropan-2-yl)carbamate acetate" . It is used for research purposes .
Synthesis Analysis
The synthesis of carbamates, such as “tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular structure of “tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate” can be represented by the InChI code: 1S/C9H20N2O2/c1-8(2,3)13-7(12)11-9(4,5)6-10/h6,10H2,1-5H3,(H,11,12) .Scientific Research Applications
α-Aminated Methyllithium Synthesis
The study by Ortiz, Guijarro, and Yus (1999) explores the reaction of a related carbamate, O-tert-butyl-N-(chloromethyl)-N-methyl carbamate, with lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB). This process, conducted in the presence of various electrophiles, leads to functionalized carbamates, which upon further processing yield substituted 1,2-diols. This method presents a novel approach for the synthesis of α-aminated methyllithium, demonstrating the utility of carbamates in organic synthesis and reaction mechanisms (Ortiz, Guijarro, & Yus, 1999).
Carbamate Metabolism in Insects and Mice
Douch and Smith (1971) investigated the metabolism of m-tert-butylphenyl N-methylcarbamate in mice and various insect species, revealing the hydroxylation of both the tert-butyl group and the N-methyl group. This study provides insights into the metabolic pathways of carbamates in biological systems, highlighting the enzymatic processes involved in the degradation of such compounds (Douch & Smith, 1971).
Synthesis of Biologically Active Compounds
Zhao et al. (2017) developed a rapid synthetic method for tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an important intermediate in the synthesis of biologically active compounds like omisertinib (AZD9291). This research demonstrates the application of carbamates in the synthesis of pharmaceuticals, showcasing the compound's role as a versatile building block in medicinal chemistry (Zhao, Guo, Lan, & Xu, 2017).
Carbocyclic Nucleotide Analogues
Ober et al. (2004) presented the synthesis of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, an intermediate crucial for the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides. This research highlights the role of carbamates in the synthesis of nucleotide analogues, contributing to the development of antiviral and anticancer agents (Ober, Marsch, Harms, & Carell, 2004).
Carbamate in Chemical Transformations
Sakaitani and Ohfune (1990) explored the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, showcasing the chemoselective conversion of N-tert-butoxycarbonyl and N-benzyloxycarbonyl groups. This study emphasizes the utility of carbamates in protecting group chemistry, crucial for peptide synthesis and other organic transformations (Sakaitani & Ohfune, 1990).
Mechanism of Action
Target of Action
Tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate is a chemotherapy drug that primarily targets the production of tumor necrosis factor (TNF) . TNF is a cell signaling protein involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction.
Mode of Action
The compound interacts with its targets by inhibiting the production of TNF . This results in a decrease in the inflammatory response, which can be beneficial in conditions where TNF is overproduced, such as in certain cancers and autoimmune diseases.
Biochemical Pathways
It is known that the inhibition of tnf production can affect multiple downstream effects, including the regulation of immune cells, the induction of fever, and the prevention of viral replication .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of TNF production, which can lead to a decrease in inflammation and potentially inhibit the proliferation of certain types of cancer cells . It has also been shown to inhibit the proliferation of the human immunodeficiency virus (HIV) .
properties
IUPAC Name |
tert-butyl N-(1-amino-1-imino-2-methylpropan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O2/c1-8(2,3)14-7(13)12-9(4,5)6(10)11/h1-5H3,(H3,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXBIFZMNZLFKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate |
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